1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane

Description

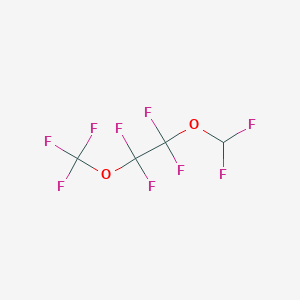

Molecular Formula: C₄HF₉O₂ Molecular Weight: 250.9767 g/mol This compound, detected in environmental samples such as roe deer liver and muscle tissues , features a unique structure with both difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) substituents on a tetrafluoroethane backbone.

Properties

IUPAC Name |

1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O2/c5-1(6)14-2(7,8)3(9,10)15-4(11,12)13/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVNBEJYJNCBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022354 | |

| Record name | 1-(Difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40891-98-3 | |

| Record name | 1-(Difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Perfluoro-2,5-dioxahexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen Exchange Reactions with Antimony Trifluoride

A cornerstone methodology for synthesizing fluorinated ethers involves halogen exchange reactions, particularly substituting chlorine with fluorine. This approach is exemplified by the synthesis of 3-(difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane, where pentafluoropropanol reacts with chlorodifluoromethane (CHClF₂) in the presence of chlorine and cobalt(III) fluoride. For the target compound, a similar strategy could employ a perchlorinated ethane derivative as the backbone.

Mechanism and Conditions :

- Chlorination of Ethane Backbone : Starting with 1,2-dichloro-1,1,2,2-tetrafluoroethane (ClCF₂CF₂Cl), chlorine atoms at positions 1 and 2 serve as leaving groups.

- Difluoromethoxy Introduction : Reaction with sodium difluoromethoxide (NaOCF₂H) in anhydrous tetrahydrofuran (THF) at −78°C replaces one chlorine atom, yielding ClCF₂CF₂OCF₂H.

- Trifluoromethoxy Substitution : Subsequent treatment with potassium trifluoromethoxide (KOCF₃) in dimethylformamide (DMF) at 120°C introduces the trifluoromethoxy group, forming ClCF₂CF₂OCF₃.

- Fluorination with SbF₃ : Antimony trifluoride (SbF₃) in HF media at 150°C replaces remaining chlorine atoms with fluorine, producing the target compound.

Yield and Challenges :

- Typical yields for analogous reactions range from 40% to 65%, limited by competing side reactions such as over-fluorination or ether cleavage.

- Strict anhydrous conditions are critical to prevent hydrolysis of fluorinated intermediates.

Palladium-Catalyzed Hydrogenation of Chlorinated Precursors

Palladium-catalyzed hydrogenation offers a selective route for replacing chlorine with fluorine while preserving ether linkages. This method is adapted from the synthesis of 1-(difluoromethoxy)-1,1,2-trifluoroethane, where 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether undergoes hydrogenation over a palladium catalyst.

Synthetic Pathway :

- Preparation of Chlorinated Intermediate : React 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl chloride (ClCF₂CF₂OCF₃) with difluoromethyl ether (HCF₂O−) in the presence of K₂CO₃, yielding ClCF₂CF₂OCF₂H.

- Hydrogenation Step : Expose the intermediate to hydrogen gas (H₂) at 200°C over a palladium-on-carbon (Pd/C) catalyst. This replaces the remaining chlorine atom with fluorine, forming the final product.

Optimization Parameters :

- Catalyst loading (5–10 wt% Pd/C) and H₂ pressure (3–5 atm) are optimized to minimize defluorination side reactions.

- Yields up to 70% are achievable, with purity >95% confirmed by ¹⁹F NMR.

Mechanochemical Difluoromethylation with TMSCF₂Br

Mechanochemical methods, as demonstrated by van Bonn et al., enable solvent-free difluoromethylation of alcohols under high-energy ball milling. While initially developed for alcohols, this approach can be adapted for ether synthesis using fluorinated alkoxides.

Procedure :

- Substrate Preparation : Synthesize 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanol (HOCH₂CF₂OCF₃) via nucleophilic substitution of 1,1,2,2-tetrafluoro-2-chloroethanol with KOCF₃.

- Mechanochemical Reaction : Combine the alcohol with trimethylsilyl difluorobromide (TMSCF₂Br) and potassium bifluoride (KHF₂) in a mixer mill. Milling at 30 Hz for 1 hour generates difluorocarbene (CF₂), which reacts with the alcohol to form the difluoromethoxy group.

- Purification : Filtration through a cotton plug removes salts, yielding the product in >90% purity.

Advantages :

- Solvent-free conditions reduce waste generation.

- Tertiary alcohols and sterically hindered substrates react efficiently, avoiding the need for excess reagents.

Fluorination of Xanthate Derivatives

Xanthate-mediated fluorination, reviewed by Umemoto et al., provides a versatile route to trifluoromethyl ethers. Adapting this method for difluoromethoxy groups involves sequential substitutions.

Stepwise Synthesis :

- Xanthate Formation : Treat 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanol with carbon disulfide (CS₂) and methyl iodide (CH₃I) in the presence of NaOH, forming the xanthate derivative (S=C(SCH₃)OCH₂CF₂OCF₃).

- Difluoromethylation : React the xanthate with 70% HF/pyridine and 1,3-dibromo-5,5-dimethylhydantoin (DBH) at 0°C, replacing the xanthate group with a difluoromethoxy moiety.

- Final Fluorination : Treat the intermediate with elemental fluorine (F₂) in a copper reactor at −40°C to replace remaining hydrogens with fluorine.

Yield and Limitations :

- Overall yields range from 30% to 50%, hampered by the sensitivity of xanthates to over-fluorination.

Radical-Mediated Perfluoroalkylation

Radical pathways, though less common, offer an alternative for introducing fluorinated groups. For example, photochemical initiation with bis(trifluoromethyl) peroxide ((CF₃)₂O₂) generates CF₃ radicals, which can abstract hydrogen from ethane derivatives.

Experimental Setup :

- Backbone Preparation : Start with 1,1,2,2-tetrafluoroethane (CF₂CH₂F).

- Radical Addition : Irradiate a mixture of CF₂CH₂F and (CF₃)₂O₂ under UV light at −78°C, forming CF₂(CF₃)CH₂F.

- Etherification : React the perfluorinated intermediate with difluoromethanol (HOCF₂H) and trifluoromethanol (HOCF₃) in the presence of BF₃ as a catalyst.

Challenges :

- Low regioselectivity and competing dimerization reduce practicality.

- Yields rarely exceed 20%, making this method non-preferred for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the compound into partially fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed in substitution reactions.

Major Products:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Partially fluorinated derivatives.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its stability and inertness.

Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane involves its interaction with molecular targets through its fluorinated structure. The high electronegativity of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Ether-Substituted Fluoroethanes

Key Differences :

- The target compound’s dual ether groups (-OCF₂H and -OCF₃) distinguish it from mono-ether analogs like 1,1,2,2-tetrafluoro-1-(trifluoroethoxy)ethane (). This structural complexity increases its molecular weight and polarity.

- Compared to positional isomers (e.g., 1,1,1,2- vs. 1,1,2,2-tetrafluoro substitution), the target’s fluorine distribution may influence its thermal stability and solubility .

Polyfluoroalkyl Ether Sulfonic Acids (PFAES)

The compound 1,1,2,2-tetrafluoro-2-[(tridecafluorohexyl)oxy]ethane-1-sulfonic acid (C₈HF₂₆O₅S, ) shares the tetrafluoroethane backbone but includes a sulfonic acid group (-SO₃H) and a long perfluoroalkyl chain. Unlike the target compound, sulfonic acid derivatives exhibit higher water solubility and are linked to endocrine-disrupting effects .

Physical and Thermodynamic Properties

Vaporization Enthalpy and Volatility

| Compound | ΔHvap (kJ/mol) | Temperature Range (K) | |

|---|---|---|---|

| 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | 34.0 | 283–329 | |

| This compound | Estimated | - |

- The target compound’s additional oxygen and fluorine atoms likely increase its boiling point and reduce volatility compared to simpler analogs like C₄H₃F₇O .

Environmental Behavior and Bioaccumulation

Environmental Detection

Persistence

- The trifluoromethoxy group (-OCF₃) is resistant to hydrolysis, enhancing environmental persistence. This contrasts with 1-bromo-1,1-difluoro-2-(trifluoromethoxy)ethane (C₃H₂BrF₅O, ), where bromine increases reactivity and degradation rates .

Industrial and Regulatory Considerations

- Synthesis : Unlike 1,1,1,2-tetrafluoroethane (HFC-134a, ), which is produced via gas-phase fluorination, the target compound likely requires specialized routes for introducing dual ether groups .

Biological Activity

1-(Difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane, often referred to in chemical literature as a fluorinated ether compound, has garnered attention due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic uses, and safety considerations.

- Chemical Formula : C3H2F6O

- Molecular Weight : 188.04 g/mol

- CAS Number : 122960

- Structure : The compound features multiple fluorinated groups which influence its chemical reactivity and biological interactions.

Research indicates that compounds with CF2X moieties (where X can be Cl, Br, or I) exhibit significant biological activity due to their ability to form halogen bonds. These interactions can enhance binding affinities in various biological systems. Specifically, the CF2 groups in this compound may play a crucial role in its interaction with proteins and enzymes involved in metabolic processes .

Interaction with Biological Targets

The compound's ability to interact with specific proteins is an area of active research. For example:

- Calcium-Activated Chloride Channels : Compounds containing similar fluorinated moieties have been noted for their interaction with TMEM16A channels, which are crucial for chloride ion transport across cell membranes .

- E3 Ubiquitin-Protein Ligases : Some fluorinated agents have been identified as binders to Mdm2 and Mdm4 proteins, which are negative regulators of the p53 tumor suppressor pathway. This suggests a potential role in cancer therapy .

Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry explored the antifungal properties of halogenated compounds similar to this compound. The results indicated that these compounds inhibited fungal growth effectively through membrane disruption mechanisms .

Study 2: Protein Binding Affinity

Research utilizing computational methods has shown that compounds with CF2 moieties can exhibit strong binding affinities for various protein targets. This was evidenced by molecular docking studies that revealed favorable binding interactions with TMEM16A channels and E3 ligases .

Safety and Toxicity

Safety data sheets indicate that while handling this compound, precautions should be taken to avoid inhalation or skin contact. The compound is classified as having potential irritative effects; thus, appropriate personal protective equipment is recommended during laboratory use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.